molecular formula C10H8O2 B1293808 1H-Indene-3-carboxylic acid CAS No. 14209-41-7

1H-Indene-3-carboxylic acid

Cat. No. B1293808
CAS RN: 14209-41-7
M. Wt: 160.17 g/mol
InChI Key: NZSCUDBGUBVDLO-UHFFFAOYSA-N
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Description

1H-Indene-3-carboxylic acid is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is a derivative of indene with a carboxylic acid functional group at the third position on the indene ring system.

Synthesis Analysis

The synthesis of 1H-indene-3-carboxylic acid and its derivatives has been explored in several studies. For instance, the isomerization of 1H-indene-1-carboxylic acid to 1H-indene-3-carboxylic acid has been investigated, revealing that the process occurs through an enolization-reketonization reaction sequence in aqueous solutions . Another study describes the improved synthesis of 1H-indazole-3-carboxylic acid, which is structurally related to 1H-indene-3-carboxylic acid, showing an overall yield of 55.3% and highlighting the advantages of lower cost and simplicity suitable for industrial manufacture .

Molecular Structure Analysis

The molecular conformation of related indene derivatives has been characterized using X-ray diffraction (XRD). For example, the racemic indan derivative (\u00b1)-1-trans-3-(3,4-dichlorophenyl)-2,3-dihydro-1H-indene-1-carboxamide was determined to be a racemate crystallizing in an achiral crystal structure, with the diastereomers linked by hydrogen bonds forming a dimer . Additionally, the crystal structure of 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, another related compound, was studied and found to belong to the triclinic space group with specific unit cell parameters .

Chemical Reactions Analysis

Several studies have focused on the chemical reactions involving indene derivatives. A novel strategy for the catalytic synthesis of substituted 1H-indenes using a Co(III) carbene radical intermediate has been presented, which is a unique example of a net intramolecular carbene insertion into a vinylic C(sp2)-H bond . The functionalization reactions of 1H-pyrazole-3-carboxylic acid derivatives have also been explored, with various products being synthesized and their structures determined spectroscopically .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-indene-3-carboxylic acid derivatives can be inferred from related studies. The kinetics and mechanism of the isomerization of 1H-indene-1-carboxylic acid to 1H-indene-3-carboxylic acid have been determined, including the keto-enol equilibrium constants and acid dissociation constants of the keto and enol forms . The crystallographic studies provide insights into the molecular conformation and packing, which are crucial for understanding the physical properties of these compounds .

Scientific Research Applications

Application in Organic Chemistry

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : 1H-Indene-3-carboxylic acid is used in the synthesis of a versatile 1H-indene-3-carboxylate scaffold . This scaffold is used in the creation of a variety of bioactive molecules .
  • Methods of Application or Experimental Procedures : The process involves a sequential visible-light-promoted Wolff rearrangement of 1-diazonaphthalen-2 (1H)-ones, followed by capturing the in situ generated ketene intermediates with various alcohols . This produces diverse 1H-indene-3-carboxylates in moderate to good yields under mild reaction conditions .
  • Results or Outcomes : The broad substrate scope, high functional group tolerance, and robust conditions make the resulting derivative a versatile platform for the synthesis of plenty of bioactive molecules .

Application in Chiral Derivatizing Agent Synthesis

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : 1H-Indene-3-carboxylic Acid is used for preparing esters of 1-Fluorindan-1-carboxylic Acid (FICA) as a chiral derivatizing agent .

Application in Chromatographic Separation

  • Specific Scientific Field : Analytical Chemistry
  • Summary of the Application : 1H-Indene-3-carboxylic acid can be used in chromatographic separation .
  • Methods of Application or Experimental Procedures : The compound can be separated on a Newcrom R1 HPLC column . The specific conditions for the separation (such as the mobile phase, flow rate, and temperature) would depend on the specific requirements of the analysis.
  • Results or Outcomes : The outcome of this application is the successful separation of 1H-Indene-3-carboxylic acid, which can be useful in analytical chemistry for the identification and quantification of this compound .

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as Acute Tox. 4 Oral. Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation .

Future Directions

The broad substrate scope, high functional group tolerance, and robust conditions make the resulting derivative a versatile platform for the synthesis of plenty of bioactive molecules . This suggests potential future directions in the development of new bioactive compounds.

properties

IUPAC Name

3H-indene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c11-10(12)9-6-5-7-3-1-2-4-8(7)9/h1-4,6H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSCUDBGUBVDLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(C2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20161940
Record name 1H-Indene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20161940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indene-3-carboxylic acid

CAS RN

14209-41-7
Record name Indene-3-carboxylic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=14209-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1H-Indene-3-carboxylic acid
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Record name 1H-Indene-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-indene-3-carboxylic acid
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Synthesis routes and methods

Procedure details

To a stirred solution of indene (21.9 mL, 188 mmol) in 150 mL of dry ethyl ether was added 129 mL (200 mmol) of η-BuLi dropwise at room temperature over 30 minutes with the evolution of butane. The rust colored mixture was refluxed for 2 h, and then poured in a thin stream onto 40 g of Dry Ice. The mixture was shaken at room temperature for 2 h, after which time 1 L of H2O was cautiously added. The aqueous layer was acidified with 10% HCl and then extracted with ethyl ether. Recrystallization from benzene gave 20 g (80%) of indene-3-carboxylic acid as yellowish crystals.
Quantity
21.9 mL
Type
reactant
Reaction Step One
[Compound]
Name
η-BuLi
Quantity
129 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
rust
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
J Andraos, AJ Kresge, VV Popik - Journal of the American …, 1994 - ACS Publications
Rates of isomerization of 1/f-indene-1-carboxylic acid to l/f-indene-3-carboxylic acid were measured in dilute aqueous solutions of HC104, NaOH, and CH3C02H and H2P04~,(CH3) …
Number of citations: 38 pubs.acs.org
WE Noland, LL Landucci… - The Journal of Organic …, 1980 - ACS Publications
l/í-Indene-3-carboxylic acid (lb) and its methyl ester (lc) react when heated via intermediate 2H-indenes (isoindenes) with the more reactive ethylenic dienophiles, giving the …
Number of citations: 19 pubs.acs.org
J Pietruszka, RC Simon, F Kruska, M Braun - 2009 - Wiley Online Library
A new reaction setup for kinetic enzymatic resolution was established and is demonstrated for the case of the hydrolase‐catalysed conversion of methyl 2,3‐dihydro‐1H‐indene‐1‐…
AA Prishchenko, MV Livantsov… - Heteroatom …, 2017 - Wiley Online Library
… We have studied the addition of trimethylsilyl esters of phosphorous acid to trimethylsilyl ester of 1H-indene-3-carboxylic acid 1, which leads to new 2-phosphorus-substituted indan-1-…
Number of citations: 2 onlinelibrary.wiley.com
E de Oliveira Silva, N dos Santos Gonçalves… - European journal of …, 2016 - Springer
… Only the fungi were able to convert atovaquone to metabolite trans-3-[4′-(4″-chlorophenyl)cyclohexyl)-1,2-dioxo-dihydro-1H-indene-3-carboxylic acid. The metabolite displayed 50 % …
Number of citations: 13 link.springer.com
NK Urdabayev, VV Popik - Journal of the American Chemical …, 2004 - ACS Publications
… The photodecomposition of 1 in the presence of water ultimately results in the formation of 1H-indene-3-carboxylic acid, 3,4 which makes exposed areas of the resist soluble in the …
Number of citations: 60 pubs.acs.org
L Lomheim, R Flick, S Rambinaising… - … & Technology Letters, 2021 - ACS Publications
… , namely, chlordecone and 1H-indene-3-carboxylic acid. These standards were added to the … Recoveries for 1H-indene-3-carboxylic acid were significantly poorer at 26 ± 5% (n = 9) for …
Number of citations: 5 pubs.acs.org
E Lee‐Ruff, YS Chung - Journal of heterocyclic chemistry, 1986 - Wiley Online Library
… Hydrogenation of 1H-indene-3-carboxylic acid was carried out with 0.174 moles of substrate in 150 ml of ethanol using a medium pressure hydrogenator (Parr pressure reaction …
Number of citations: 9 onlinelibrary.wiley.com
C An, MH Shaw, A Tharp, D Verma, H Li, H Wang… - Organic …, 2020 - ACS Publications
… Indeed, exposure of 1-cyclopentene carboxylic acid 1r and 1H-indene-3-carboxylic acid 1s … We performed a deuterium labeling experiment with 1H-indene-3-carboxylic acid 1s in the …
Number of citations: 13 pubs.acs.org
U Farooq, S Naz, B Zehra, A Khan… - BMC …, 2017 - bmccancer.biomedcentral.com
… The structure of compound 1 was suggested to be (E)-6-(hydroxymethyl)-7-methoxy-1-(2-methylpropylidene)-1H–indene-3-carboxylic acid on the basis of above mentioned spectral …
Number of citations: 21 bmccancer.biomedcentral.com

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